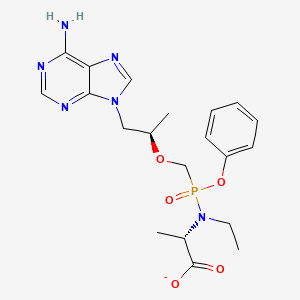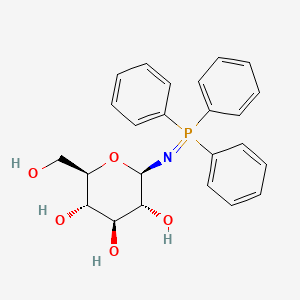![molecular formula C12H24N2O7 B12338904 N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)
N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common reagents used in the synthesis include methanol, oxalyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the oxamide group can produce primary amines .
Scientific Research Applications
N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxamides and derivatives with different substituents and stereochemistry. Examples include:
- N’-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-oxamide
- N’-[(2R,3R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]-oxamide .
Uniqueness
What sets N’-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide apart is its specific stereochemistry and the presence of multiple methoxy groups, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H24N2O7 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide |
InChI |
InChI=1S/C12H24N2O7/c1-18-6-7(14-12(17)11(13)16)9(20-3)10(21-4)8(5-15)19-2/h7-10,15H,5-6H2,1-4H3,(H2,13,16)(H,14,17)/t7-,8-,9-,10-/m1/s1 |
InChI Key |
FCYGLRWCWUVIIM-ZYUZMQFOSA-N |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@@H](CO)OC)OC)OC)NC(=O)C(=O)N |
Canonical SMILES |
COCC(C(C(C(CO)OC)OC)OC)NC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


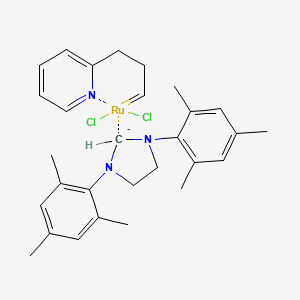
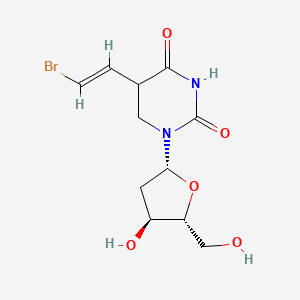
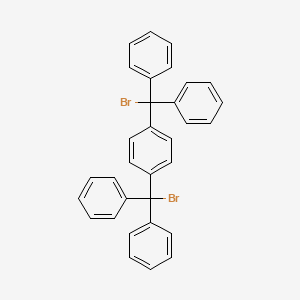
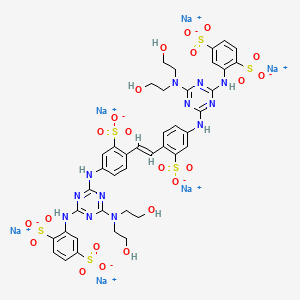
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B12338851.png)
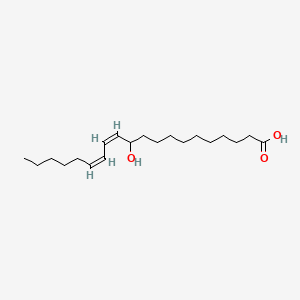
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
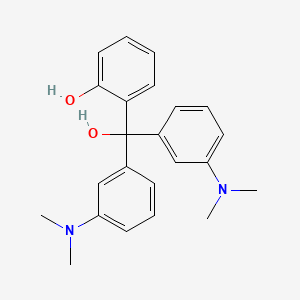
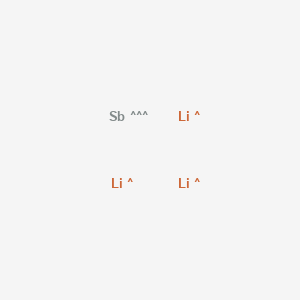
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)
![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
